5-(2-fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(2-Fluorophenyl)-1-(4-methylbenzenesulfonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-1-(4-methylbenzenesulfonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include fluorobenzene derivatives, sulfonyl chlorides, and various catalysts to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-1-(4-methylbenzenesulfonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.
Scientific Research Applications
5-(2-Fluorophenyl)-1-(4-methylbenzenesulfonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-1-(4-methylbenzenesulfonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are complex and depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)-1-(4-methylbenzenesulfonyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
- 5-(2-Fluorophenyl)-1-(4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-(2-fluorophenyl)-1-(4-methylbenzenesulfonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole exhibits unique properties due to the specific arrangement of its functional groups
Properties
Molecular Formula |
C23H21FN2O2S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H21FN2O2S/c1-16-7-11-18(12-8-16)22-15-23(20-5-3-4-6-21(20)24)26(25-22)29(27,28)19-13-9-17(2)10-14-19/h3-14,23H,15H2,1-2H3 |
InChI Key |
LQPPZERKCFWWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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